Cas no 22560-50-5 (Clodronic acid disodium salt)

Clodronic acid disodium salt structure
Clodronic acid disodium salt structure
商品名:Clodronic acid disodium salt
CAS番号:22560-50-5
MF:CH2Cl2Na2O6P2
メガワット:288.8560
MDL:MFCD01632786
CID:52103
PubChem ID:24278371

Clodronic acid disodium salt 化学的及び物理的性質

名前と識別子

    • Dichloromethylenediphosphonic acid disodium salt
    • Clodronic acid disodium salt
    • DICHLOROMETHYLENEDIPHOSPHONIC ACID
    • Clodronic Acid, Disodium Salt, Hydrate
    • Clodronate Disodium
    • Clodronate, Disodium Salt
    • (Dichloromethylene)diphosphonic acid,disodium salt
    • Cl2MDP Clodronate disodium Clodronic acid disodium salt DMDP
    • disodium,[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
    • Cl2MDP
    • DMDP
    • Disodium clodronate
    • Clasteon
    • Loron
    • Lodronate
    • Ostac
    • Sodium clodronate
    • Clodronate sodium
    • Bonefos
    • Mebonat
    • Ossiten
    • Chlodronate sodium
    • Dichloromethane diphosphonate
    • Disodium dichloromethylene diphosphonate
    • Disodium (dichloromethylene)diphosphonate
    • Disodium (dichloromethylene)bisphosphonate
    • Disodium-dichloromethylene-diphosphonate
    • Disodium dihydrogen (dichloromethylene)diphosphonate
    • Y05R4GCQ1H
    • BM 06011
    • MDL: MFCD01632786
    • インチ: 1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2
    • InChIKey: HJKBJIYDJLVSAO-UHFFFAOYSA-L
    • ほほえんだ: ClC(P(=O)([O-])O[H])(P(=O)([O-])O[H])Cl.[Na+].[Na+]

計算された属性

  • せいみつぶんしりょう: 287.85000
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • トポロジー分子極性表面積: 121

じっけんとくせい

  • ゆうかいてん: >360°C
  • ふってん: 474.7°C at 760 mmHg
  • PSA: 140.34000
  • LogP: 1.30710

Clodronic acid disodium salt セキュリティ情報

Clodronic acid disodium salt 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Clodronic acid disodium salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A116381-25g
Sodium (dichloro(phosphono)methyl)phosphonate
22560-50-5 99%
25g
$285.0 2025-02-21
Ambeed
A116381-1g
Sodium (dichloro(phosphono)methyl)phosphonate
22560-50-5 99%
1g
$25.0 2025-02-21
Ambeed
A116381-5g
Sodium (dichloro(phosphono)methyl)phosphonate
22560-50-5 99%
5g
$85.0 2025-02-21
abcr
AB511546-5 g
Sodium (dichloro(phosphono)methyl)phosphonate, 98%; .
22560-50-5 98%
5g
€544.60 2023-06-14
TRC
C586875-5g
Clodronic Acid Disodium Salt Hydrate
22560-50-5
5g
$ 232.00 2023-09-08
abcr
AB511546-1 g
Sodium (dichloro(phosphono)methyl)phosphonate, 98%; .
22560-50-5 98%
1g
€191.40 2023-06-14
TRC
C586875-25g
Clodronic Acid Disodium Salt Hydrate
22560-50-5
25g
$1120.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D832397-200mg
DICHLOROMETHYLENEDIPHOSPHONIC ACID
22560-50-5 98%
200mg
¥128.00 2022-01-10
Ambeed
A116381-1mg
Sodium (dichloro(phosphono)methyl)phosphonate
22560-50-5 99%
1mg
$7.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-202547-10 mg
Clodronate, Disodium Salt,
22560-50-5 ≥98%
10mg
¥669.00 2023-07-10

Clodronic acid disodium salt 関連文献

Clodronic acid disodium saltに関する追加情報

Comprehensive Overview of Clodronic Acid Disodium Salt (CAS No. 22560-50-5): Properties, Applications, and Research Insights

Clodronic acid disodium salt (CAS No. 22560-50-5), also known as disodium clodronate, is a bisphosphonate compound widely recognized for its role in bone metabolism regulation and calcium-related disorders. This synthetic derivative of pyrophosphate exhibits high affinity for hydroxyapatite crystals, making it a critical agent in managing conditions like osteoporosis, Paget's disease, and bone metastases. The compound's molecular formula, CCl2Na2O6P2, reflects its unique chemical structure, which enables targeted action on osteoclasts—the cells responsible for bone resorption.

In recent years, clodronic acid disodium salt has gained attention in biomedical research due to its potential applications beyond traditional bone health. Studies explore its immunomodulatory effects, particularly in macrophage depletion protocols for autoimmune diseases and cancer immunotherapy. Researchers are investigating how this compound's ability to induce apoptosis in phagocytic cells could revolutionize treatments for conditions like rheumatoid arthritis and multiple myeloma. These emerging applications align with current trends in precision medicine and targeted therapy, making CAS 22560-50-5 a compound of growing interest in pharmaceutical development.

The mechanism of action of disodium clodronate involves inhibition of the mevalonate pathway, disrupting the prenylation of GTP-binding proteins essential for osteoclast function. This specific targeting minimizes systemic side effects compared to non-specific bone resorption inhibitors. From a pharmacokinetic perspective, the compound demonstrates low oral bioavailability (1–3%), necessitating intravenous or intramuscular administration for therapeutic efficacy. Its renal excretion profile requires dosage adjustments in patients with renal impairment, a topic frequently searched by healthcare professionals managing geriatric populations or chronic kidney disease patients.

Quality control of clodronic acid disodium salt follows stringent pharmaceutical standards, with HPLC and mass spectrometry being the preferred analytical methods. The compound typically appears as a white crystalline powder with high water solubility (>50 mg/mL at 25°C). Stability studies indicate optimal storage at 2–8°C in airtight containers, addressing common queries about compound preservation and shelf life extension. These characteristics make it suitable for formulation into various drug delivery systems, including liposomal preparations for enhanced tissue targeting—a hot topic in nanomedicine research.

Emerging discussions in personalized healthcare have spotlighted CAS 22560-50-5 in combination therapies. Recent clinical trials investigate its synergy with immune checkpoint inhibitors and PARP inhibitors, particularly in breast cancer and prostate cancer treatment regimens. This aligns with the increasing patient and clinician interest in adjuvant therapies that can enhance conventional treatment outcomes. The compound's potential to modulate the bone microenvironment makes it particularly valuable in managing treatment-resistant cancers with skeletal involvement.

From a synthetic chemistry perspective, the production of clodronic acid disodium salt involves phosphorylation reactions followed by careful purification to achieve pharmaceutical-grade purity (>98%). The process optimization has been a focus area for green chemistry initiatives, responding to growing industry demands for sustainable synthesis methods. Analytical techniques like NMR spectroscopy and X-ray diffraction confirm the compound's structural integrity, addressing quality concerns frequently raised in pharmaceutical forums and regulatory submissions.

The global market for bisphosphonate drugs containing disodium clodronate continues to expand, driven by aging populations and rising bone health awareness. Market analyses project compound annual growth rates of 4.2–5.8% through 2030, with particular strength in emerging economies improving their healthcare infrastructure. This economic perspective frequently appears in searches by pharmaceutical investors and healthcare policymakers evaluating treatment accessibility.

Ongoing research into drug delivery optimization explores novel formulations of CAS 22560-50-5, including microparticle systems and biodegradable implants. These advancements aim to address patient compliance challenges associated with frequent dosing, a common search topic among caregivers and chronic disease management professionals. The development of oral bioavailability enhancers for this compound represents another active research frontier that could significantly impact patient quality of life.

In veterinary medicine, applications of clodronic acid disodium salt have gained traction for managing canine osteosarcoma and equine bone disorders—topics generating increasing search volume among pet owners and veterinary practitioners. The compound's safety profile in animals has been established through numerous studies, though species-specific dosing protocols remain an area of active investigation and frequent professional inquiry.

As regulatory landscapes evolve, clodronate preparations continue to meet updated pharmacopeial standards across major markets. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) have implemented revised monographs addressing impurity profiling and sterility testing requirements—technical details often searched by quality assurance specialists and regulatory affairs professionals in the pharmaceutical industry.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:22560-50-5)Clodronate disodium
sfd1080
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:22560-50-5)Clodronic acid disodium salt
A816262
清らかである:99%/99%
はかる:25g/100g
価格 ($):233.0/732.0